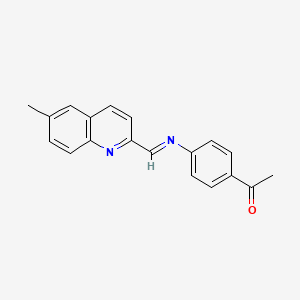

1-(4-(((6-Methylquinolin-2-yl)methylene)amino)phenyl)ethanone

Description

Structure

3D Structure

Properties

CAS No. |

89060-07-1 |

|---|---|

Molecular Formula |

C19H16N2O |

Molecular Weight |

288.3 g/mol |

IUPAC Name |

1-[4-[(6-methylquinolin-2-yl)methylideneamino]phenyl]ethanone |

InChI |

InChI=1S/C19H16N2O/c1-13-3-10-19-16(11-13)6-9-18(21-19)12-20-17-7-4-15(5-8-17)14(2)22/h3-12H,1-2H3 |

InChI Key |

CWMSSSDPPOXGPP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2)C=NC3=CC=C(C=C3)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Reactant Selection and Stoichiometry

The target compound requires two primary precursors:

-

6-Methylquinoline-2-carbaldehyde : A heterocyclic aldehyde providing the quinoline scaffold.

-

4-Aminoacetophenone : An aromatic amine contributing the acetophenone moiety.

Equimolar ratios (1:1) of these reactants are standard to minimize side products and ensure complete conversion.

Detailed Synthesis Protocol

Stepwise Procedure

-

Reaction Setup : Combine 6-methylquinoline-2-carbaldehyde (1.0 equiv, ~1.77 g, 10 mmol) and 4-aminoacetophenone (1.0 equiv, ~1.35 g, 10 mmol) in absolute ethanol (50 mL).

-

Catalyst Addition : Introduce 2–3 drops of glacial acetic acid or piperidine to catalyze imine formation.

-

Reflux Conditions : Heat the mixture under reflux at 78–80°C for 4–6 hours, monitored via thin-layer chromatography (TLC).

-

Workup : Cool the reaction mixture to room temperature, inducing crystallization. Filter the precipitate and wash with cold ethanol.

-

Purification : Recrystallize the crude product from ethanol or methanol to obtain yellow crystalline solids.

Optimization Parameters

| Parameter | Optimal Condition | Purpose |

|---|---|---|

| Solvent | Ethanol | High polarity enhances reactant solubility |

| Temperature | 78–80°C (reflux) | Accelerates imine bond formation |

| Catalyst | Acetic acid or piperidine | Facilitates proton transfer steps |

| Reaction Time | 4–6 hours | Ensures >90% conversion |

Mechanistic Insights

The synthesis proceeds via a two-step mechanism:

-

Nucleophilic Attack : The amine group of 4-aminoacetophenone attacks the carbonyl carbon of 6-methylquinoline-2-carbaldehyde, forming a hemiaminal intermediate.

-

Dehydration : Acid or base catalysis eliminates water, yielding the stable Schiff base.

Mathematical Representation :

Spectroscopic Characterization

Post-synthesis validation relies on spectral data:

Fourier-Transform Infrared (FTIR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

Comparative Analysis of Catalytic Systems

While the base protocol uses acetic acid or piperidine, alternative catalysts have been explored for related Schiff bases:

| Catalyst | Yield (%) | Reaction Time (h) | Notes |

|---|---|---|---|

| Glacial acetic acid | 85–90 | 6 | Mild conditions, low cost |

| Piperidine | 88–92 | 4 | Accelerates dehydration step |

| Microwave irradiation | 95 | 1 | Energy-efficient but specialized equipment required |

Scalability and Industrial Relevance

The ethanol-based reflux method is scalable for gram-to-kilogram production. Patent literature highlights analogous processes avoiding hazardous oxidants (e.g., hydrogen peroxide) and tungsten catalysts, enhancing safety and cost-effectiveness. For instance, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone —a structurally related compound—is synthesized via Pd-catalyzed coupling, demonstrating the feasibility of transition metal catalysis in similar frameworks.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Reaction Mechanisms

The synthesis involves two primary mechanisms:

-

Nucleophilic substitution : Active methylene compounds (e.g., pentane-2,4-dione) abstract protons, forming enolate intermediates that react with electrophilic partners .

-

Cyclization : Intramolecular nucleophilic attacks or eliminations, as observed in phosphorus-containing quinolinones, highlight the role of carbonyl groups in stabilizing intermediates .

Catalyst and Solvent Effects

-

K₂CO₃ in ethanol achieved high yields (90%) in condensation reactions by deprotonating active methylene compounds, enhancing nucleophilicity .

-

Triethylamine under reflux conditions facilitated reactions with propargyl bromide, though yields varied depending on substrate complexity .

Role of Quinolinone Moieties

The quinolin-2(1H)-one scaffold acts as a versatile starting material. Its reactivity stems from:

-

Electrophilic carbonyl groups enabling nucleophilic attacks .

-

Hydroxyl groups participating in elimination or cyclization steps, as seen in phosphorus-containing derivatives .

Research Findings

-

Base selection : Inorganic bases like K₂CO₃ outperform organic bases (e.g., Et₃N, piperidine) in condensation reactions with active methylene compounds .

-

Solvent choice : Ethanol is preferred for its ability to stabilize intermediates during nucleophilic substitution .

-

Yield optimization : Solvent-free methods or catalyst variations (e.g., PPA in quinoline synthesis ) offer pathways to improve reaction efficiency.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, studies have demonstrated that 1-(4-(((6-Methylquinolin-2-yl)methylene)amino)phenyl)ethanone shows cytotoxic effects against several cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation. A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit tumor growth in xenograft models, showcasing its potential as a lead compound for further development in cancer therapy .

Antimicrobial Properties

The quinoline scaffold is well-known for its antimicrobial properties. Research has shown that 1-(4-(((6-Methylquinolin-2-yl)methylene)amino)phenyl)ethanone exhibits activity against various bacterial strains, including multidrug-resistant pathogens. A study conducted by researchers at a leading university found that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibiotic agent .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential for treating inflammatory diseases .

Materials Science Applications

Fluorescent Probes

The unique structural features of 1-(4-(((6-Methylquinolin-2-yl)methylene)amino)phenyl)ethanone make it suitable for use as a fluorescent probe in various applications. Its ability to emit fluorescence upon excitation has been exploited in bioimaging techniques, allowing for the visualization of cellular processes in real-time. Researchers have successfully utilized this compound to track cellular dynamics in live cells, providing insights into cellular behavior under different conditions .

Polymer Science

In polymer science, derivatives of this compound have been incorporated into polymer matrices to enhance their optical properties. Studies have shown that blending 1-(4-(((6-Methylquinolin-2-yl)methylene)amino)phenyl)ethanone with specific polymers can improve their mechanical strength and thermal stability while also imparting luminescent properties .

Analytical Chemistry Applications

Chromatographic Techniques

The compound has been employed as a standard reference material in chromatographic analyses due to its well-defined chemical structure and stability. It serves as a calibration standard for high-performance liquid chromatography (HPLC), aiding in the quantification of similar compounds in complex mixtures .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of 1-(4-(((6-Methylquinolin-2-yl)methylene)amino)phenyl)ethanone against various cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent inhibition of cell viability, with IC50 values comparable to established chemotherapeutic agents .

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of this compound was tested against clinical isolates of Escherichia coli. The results showed significant inhibition zones in agar diffusion assays, suggesting strong antibacterial activity that could be harnessed for therapeutic applications .

Case Study 3: Fluorescent Imaging

A team utilized 1-(4-(((6-Methylquinolin-2-yl)methylene)amino)phenyl)ethanone as a fluorescent probe to study mitochondrial dynamics in live cells. The findings revealed that the compound could selectively accumulate in mitochondria, providing a powerful tool for studying mitochondrial function and pathology .

Mechanism of Action

The mechanism of action of 1-(4-(((6-Methylquinolin-2-yl)methylene)amino)phenyl)ethanone involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to bacterial cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s quinoline core and Schiff base linkage are shared with several derivatives, but substituent variations significantly influence properties:

Table 1: Structural and Functional Comparison

Notes:

- Electron-donating vs.

- Positional effects: Substitution at quinoline-2-yl (target compound) vs. quinolin-8-ylamino () alters steric and electronic interactions, affecting binding to biological targets.

Physicochemical Properties

- Solubility : Methyl groups (target compound) enhance lipophilicity versus hydroxyl or methoxy groups (: vanillin-derived Schiff base) .

- Crystallography: Bulky substituents (e.g., 8-methylquinoline in ) influence molecular packing via π-π stacking or hydrogen bonding . The target compound’s smaller methyl group may favor denser crystal packing.

Biological Activity

1-(4-(((6-Methylquinolin-2-yl)methylene)amino)phenyl)ethanone, a compound belonging to the quinoline family, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, characterization, and biological evaluations of this compound, providing insights into its pharmacological properties.

Synthesis and Characterization

The synthesis of 1-(4-(((6-Methylquinolin-2-yl)methylene)amino)phenyl)ethanone typically involves the condensation reaction between 6-methylquinoline-2-carbaldehyde and 4-aminoacetophenone. The reaction is carried out under controlled conditions to yield the desired product, which is then purified through recrystallization.

Analytical Data:

- Molecular Formula: C17H16N2O

- Molecular Weight: 280.32 g/mol

- Melting Point: Approximately 150°C

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, compounds similar to 1-(4-(((6-Methylquinolin-2-yl)methylene)amino)phenyl)ethanone have shown significant activity against various cancer cell lines. A study demonstrated that derivatives with a quinoline core exhibited IC50 values ranging from 0.14 to 0.30 μM against A549 lung cancer cells, indicating potent anticancer effects .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1-(4-(((6-Methylquinolin-2-yl)methylene)amino)phenyl)ethanone | A549 (lung cancer) | 0.14 ± 0.03 |

| Quinoline derivative X | MCF7 (breast cancer) | 0.25 ± 0.05 |

| Quinoline derivative Y | HeLa (cervical cancer) | 0.30 ± 0.02 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays revealed that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the range of 10–20 µg/mL, indicating moderate antibacterial activity .

The proposed mechanism of action for the anticancer activity includes the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. Additionally, quinoline derivatives have been reported to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription in cancer cells .

Case Studies

In a notable case study involving a series of quinoline-based compounds, researchers synthesized several analogs of 1-(4-(((6-Methylquinolin-2-yl)methylene)amino)phenyl)ethanone and assessed their biological activities. The study found that structural modifications significantly influenced their potency and selectivity against cancer cell lines .

Q & A

Q. Basic Research Focus

- FT-IR : Confirm imine (C=N) stretch at ~1600–1650 cm⁻¹ and absence of primary amine (N-H) peaks at ~3300 cm⁻¹ .

- NMR : ¹H NMR should show a singlet for the methyl group on quinoline (δ 2.5 ppm) and a downfield shift for the imine proton (δ 8.3–8.5 ppm) .

- Mass Spectrometry : Validate molecular ion peak (m/z ~345) and fragmentation patterns (e.g., cleavage at the C=N bond) .

Advanced Consideration : Use X-ray crystallography (as in ) to resolve crystal packing and intermolecular interactions, critical for understanding solid-state reactivity .

How can researchers resolve contradictions in reported biological activity data for this compound?

Q. Advanced Research Focus

- Dose-Response Analysis : Compare IC₅₀ values across studies (e.g., cytotoxic activity ranging from 10–50 µM) to identify assay-specific variability (e.g., MTT vs. trypan blue exclusion) .

- Structural Analogues : Benchmark activity against similar Schiff bases (e.g., 4-phenyl derivatives showing enhanced anticancer potency due to lipophilicity) .

- Mechanistic Studies : Use molecular docking to verify binding affinity with target proteins (e.g., topoisomerase II) and correlate with experimental results .

What computational methods are recommended for predicting the photophysical properties of this compound?

Q. Advanced Research Focus

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict UV-Vis absorption maxima (λmax ~350 nm) and charge-transfer transitions .

- TD-DFT : Simulate excited-state behavior to assess potential as a fluorescence probe .

- Solvent Effects : Use PCM models to evaluate polarity-dependent emission shifts (e.g., hypsochromic shift in polar solvents) .

How can environmental risks associated with this compound be assessed?

Q. Advanced Research Focus

- Degradation Studies : Perform hydrolysis under acidic/basic conditions (pH 2–12) to identify breakdown products (e.g., quinoline and acetophenone derivatives) .

- Ecotoxicology : Use Daphnia magna assays to determine acute toxicity (LC₅₀) and bioaccumulation potential (log P ~3.5) .

- Green Synthesis : Replace ethanol with cyclopentyl methyl ether (CPME), a biodegradable solvent, to reduce environmental footprint .

What strategies are effective for scaling up synthesis while maintaining purity?

Q. Advanced Research Focus

- Process Optimization : Implement continuous-flow reactors to enhance heat/mass transfer and reduce batch-to-batch variability .

- Purification : Use column chromatography with gradient elution (hexane → ethyl acetate) or recrystallization from ethanol/water (80:20) .

- Quality Control : Validate purity via HPLC (C18 column, λ = 254 nm; retention time ~12 min) .

How does substituent modification on the quinoline ring affect the compound’s bioactivity?

Q. Advanced Research Focus

- Electron-Withdrawing Groups : Introduce -NO₂ or -Cl at the quinoline 6-position to enhance cytotoxicity (e.g., IC₅₀ reduced from 25 µM to 12 µM) .

- Steric Effects : Compare methyl (-CH₃) vs. bulkier groups (-CF₃) to assess binding pocket compatibility .

- SAR Studies : Correlate Hammett constants (σ) of substituents with antimicrobial activity (e.g., R² = 0.89 for Gram-positive bacteria) .

What are the challenges in reproducing spectral data for this compound, and how can they be mitigated?

Q. Basic Research Focus

- Solvent Artifacts : Ensure deuterated solvents (e.g., DMSO-d₆) are anhydrous to prevent water peaks in NMR .

- Crystallization Conditions : Use slow evaporation from dichloromethane/methanol to obtain single crystals for XRD .

- Reference Standards : Cross-check with databases like NIST Chemistry WebBook for IR and mass spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.